6-Iodo-pyrazine-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-iodopyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2IN3/c6-5-3-8-2-4(1-7)9-5/h2-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLKIVDWWONONH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)I)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201306934 | |
| Record name | 6-Iodo-2-pyrazinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286743-81-4 | |
| Record name | 6-Iodo-2-pyrazinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286743-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Iodo-2-pyrazinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Iodo Pyrazine 2 Carbonitrile
Regioselective Iodination Techniques for Pyrazine-2-carbonitrile Precursors
The direct introduction of an iodine atom onto a pyrazine (B50134) ring requires careful control to ensure the correct placement, or regioselectivity, due to the electronic nature of the heterocycle.
Direct C-H iodination of pyrazine systems can be challenging due to the inherent electron deficiency of the pyrazine ring, which deactivates it towards electrophilic substitution. cmu.edu However, protocols have been developed using potent iodinating agents and optimized reaction conditions. One common strategy involves electrophilic iodination using N-Iodosuccinimide (NIS) in a suitable solvent like dimethylformamide (DMF). This method is often employed for activated pyrazine systems, such as those containing an amino group, which directs the substitution.
For less activated pyrazine cores, radical-based C-H iodination protocols offer a viable alternative. rsc.org While direct iodination of pyrazine-2-carbonitrile itself is not widely documented, analogous bromination reactions provide a template for potential methodologies. For instance, the bromination of pyrazine-2-carbonitrile has been achieved using copper(II) bromide (CuBr₂) with t-butylnitrite as a radical initiator in acetonitrile. This approach suggests that a similar radical iodination could be developed using an appropriate iodine source under radical-initiating conditions.
Optimization of these protocols involves screening various reagents and conditions to maximize yield and regioselectivity. Key variables include the choice of iodinating agent, solvent, temperature, and the potential use of catalysts or additives to facilitate the reaction.
Table 1: Reagents for Direct Halogenation of Pyrazine Derivatives
| Reagent System | Reaction Type | Precursor Type | Notes | Source(s) |
| N-Iodosuccinimide (NIS) / DMF | Electrophilic Iodination | Amino-activated pyrazines | Effective for electron-rich pyrazine rings. | |
| Iodine (I₂) / Oxidizing Agent | Electrophilic Iodination | Activated pyrazines | Oxidizing agents like H₂O₂ generate the electrophilic iodine species. | |
| Copper(II) Bromide / t-Butylnitrite | Radical Bromination | Pyrazine-2-carbonitrile | An analogous method that could be adapted for iodination. | |
| N-Iodosuccinimide (NIS) / Acetic Acid | Electrophilic Iodination | Alkylthiophenes | A general method for halogenating five-membered rings that can inform pyrazine chemistry. | jcu.edu.au |
The core structure of 6-Iodo-pyrazine-2-carbonitrile is a planar, achiral molecule. The pyrazine ring itself does not possess any stereocenters. Therefore, in the synthesis of this specific compound from achiral precursors like pyrazine-2-carbonitrile, stereochemical considerations are not applicable.
Transformation-Based Syntheses from Alternative Halogenated Pyrazine Derivatives
An alternative to direct iodination is the conversion of other functional groups, particularly other halogens or nitrogen-based groups, into the desired iodo-substituent.
Halogen-exchange reactions, such as the Finkelstein reaction, represent a straightforward method for synthesizing iodo-pyrazines from their chloro- or bromo-analogues. This transformation typically involves treating the halogenated pyrazine precursor with an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent like acetone (B3395972) or DMF. The equilibrium is driven towards the iodo-product due to the poor solubility of the resulting sodium or potassium chloride/bromide in the solvent.
Another powerful technique is the lithium-halogen exchange. harvard.edu In this method, a bromo- or chloro-pyrazine is treated with an organolithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures. jcu.edu.auharvard.edu This generates a lithiated pyrazine intermediate, which can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂), to yield the final product, this compound. This method is highly efficient but requires anhydrous conditions and careful temperature control.
The prompt's mention of Buchwald-Hartwig amination followed by transformation points to a multi-step sequence where a halogen is first converted to an amine, which is then transformed into an iodide. This latter step is detailed in the following section.
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting a primary aromatic amine into a variety of functional groups, including halides. byjus.com This process is highly applicable to the synthesis of this compound from its amino precursor, 6-Amino-pyrazine-2-carbonitrile.
The reaction proceeds in two main stages:
Diazotization: The primary amino group is treated with a nitrous acid source, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C), to form a diazonium salt. byjus.com
Substitution: The resulting pyrazine diazonium salt is then treated with a solution of potassium iodide (KI). google.comgoogle.com The diazonium group is an excellent leaving group and is displaced by the iodide ion, releasing nitrogen gas and forming the stable this compound product. byjus.com
This method is particularly valuable as amino-pyrazines are often readily accessible precursors. mdpi.com While traditionally using copper salts as catalysts, the iodination step of the Sandmeyer reaction often proceeds efficiently without a catalyst. byjus.com
Table 2: Typical Reagents for Sandmeyer Iodination
| Step | Reagents | Purpose | Source(s) |
| Diazotization | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Formation of the diazonium salt from the amine precursor. | byjus.com |
| Substitution | Potassium Iodide (KI) | Displaces the diazonium group with an iodide ion. | google.comgoogle.com |
Metal-Catalyzed Synthetic Routes
Modern synthetic chemistry heavily relies on transition-metal catalysis to construct complex molecules with high efficiency and selectivity. nih.gov Several metal-catalyzed strategies can be envisioned for the synthesis of this compound.
Palladium-catalyzed cross-coupling reactions are particularly relevant. researchgate.net One potential route involves the palladium-catalyzed cyanation of a di-halogenated precursor, such as 2-chloro-6-iodopyrazine (B3024086) or 2-bromo-6-iodopyrazine (B11838380). mdpi.comalfa-chemistry.com In this scenario, a cyanide source like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN) is used to selectively displace one of the halogens (typically the more reactive bromine or chlorine over iodine) to install the nitrile group.
Another advanced approach is the direct C-H iodination catalyzed by a transition metal. While many C-H activation reactions focus on forming C-C or C-N bonds, protocols for C-H halogenation are emerging. mdpi.com A hypothetical route could involve a palladium or rhodium catalyst to selectively activate a C-H bond on pyrazine-2-carbonitrile and facilitate its reaction with an iodine source. Rhodium catalysis, for example, has been noted in the synthesis of other complex pyrazine derivatives.
Furthermore, metal-catalyzed reactions can be used to build the pyrazine ring itself with the desired substituents already in place or in a position for easy conversion. For instance, palladium- and copper-catalyzed coupling reactions are used to create substituted pyrazines that could serve as advanced precursors. researchgate.net
Palladium-Catalyzed Direct Iodination (if applicable)
Direct C-H bond functionalization is a powerful tool in modern organic synthesis, offering a more atom-economical route by avoiding the pre-functionalization of substrates. Palladium-catalyzed C-H iodination has been successfully applied to a range of aromatic and heteroaromatic compounds. This approach typically involves a Pd(0)/Pd(II) or Pd(II)/Pd(IV) catalytic cycle where the palladium catalyst activates a C-H bond, often directed by a functional group, allowing for subsequent iodination.
While palladium-catalyzed direct arylation of pyrazine derivatives has been reported, the specific application of palladium-catalyzed direct iodination to produce this compound from pyrazine-2-carbonitrile is not extensively documented in prominent literature. However, the principles can be inferred from studies on related nitrogen heterocycles. For instance, the direct C-H arylation of imidazo[1,2-a]pyrazines has been achieved, proceeding through a proposed concerted metalation-deprotonation (CMD) mechanism. mdpi.com A similar mechanistic pathway could theoretically be applied to iodination.
A potential reaction scheme, based on established palladium-catalyzed C-H activation, is presented below. This remains a hypothetical pathway for this specific substrate, highlighting an area for future research.
Table 1: Hypothetical Parameters for Palladium-Catalyzed Direct Iodination
| Parameter | Condition | Purpose |
| Substrate | Pyrazine-2-carbonitrile | Starting material |
| Iodine Source | N-Iodosuccinimide (NIS) or I₂ | Provides the iodine atom |
| Catalyst | Pd(OAc)₂ or Pd(TFA)₂ | Activates the C-H bond |
| Ligand | Phosphine (B1218219) or N-heterocyclic carbene (NHC) | Stabilizes the Pd center and modulates reactivity |
| Solvent | Dioxane, Toluene, or DMF | Reaction medium |
| Temperature | 80-120 °C | To overcome the activation energy barrier |
Copper-Mediated Syntheses
Copper-mediated and catalyzed reactions are a cornerstone of heterocyclic synthesis, particularly for carbon-heteroatom and carbon-carbon bond formations. thieme-connect.com For the synthesis of this compound, copper catalysis is most relevant in the context of the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide.
In a plausible synthetic route, a dihalogenated pyrazine, such as 2-bromo-6-iodopyrazine or 2,6-diiodopyrazine, could be selectively cyanated. Copper(I) salts, particularly copper(I) iodide (CuI) or copper(I) cyanide (CuCN), are effective catalysts or reagents for this transformation. The reaction facilitates the displacement of a halide with a cyanide group, often sourced from potassium or sodium cyanide. google.com The choice of halide leaving group is crucial; typically, iodine is more reactive than bromine, allowing for potential regioselectivity in a mixed dihalide substrate.
A patent for related compounds describes the use of copper(I) iodide and potassium cyanide in DMF to convert a bromo-chloropyrazine into the corresponding nitrile. google.com This demonstrates the utility of copper-mediated cyanation on the pyrazine core. The use of K₄[Fe(CN)₆] has also emerged as a less toxic cyanide source for such reactions. researchgate.net
Table 2: Research Findings for Copper-Mediated Cyanation of Halogenated Pyrazines (Analogous System)
| Precursor | Catalyst / Reagent | Cyanide Source | Solvent | Conditions | Findings / Reference |
| 5-Bromo-6-chloropyrazin-2-amine | CuI, Pd(PPh₃)₄ | KCN | DMF | N₂ atmosphere, Stirred | Demonstrates successful cyanation on a halogenated pyrazine core. google.com |
| Aryl Iodides/Bromides | Cu(OAc)₂ | K₄[Fe(CN)₆] | N/A | Ligand-assisted | Provides a non-toxic cyanation method applicable to aryl halides. researchgate.net |
| Aryl Iodides | CuI / phenanthroline | (Trifluoromethyl)trimethylsilane | DMF/NMP | Catalytic | Illustrates CuI's role in activating substrates for coupling. alberts.edu.in |
Development of Sustainable and High-Yield Preparative Procedures
In line with the principles of green chemistry, modern synthetic efforts are directed towards minimizing environmental impact by reducing solvent use, energy consumption, and waste generation. unimi.it
Solvent-Free or Reduced-Solvent Methodologies
Solvent-free synthesis, often conducted through mechanochemistry (grinding or ball-milling) or by heating neat reagents, offers significant environmental benefits. rsc.org These methods can lead to shorter reaction times, higher yields, and simplified purification processes.
For iodination reactions, a solvent-free grinding method using molecular iodine and an oxidizing agent like iodic acid has proven effective for various aromatic compounds. researchgate.net This approach avoids the use of hazardous organic solvents and represents a viable green strategy for the iodination step in a multi-step synthesis of this compound.
Furthermore, palladium-catalyzed C-H functionalization has been successfully performed under solvent-free ball-milling conditions. The ortho-iodination of acetanilides using N-iodosuccinimide (NIS) proceeds efficiently in a ball mill, demonstrating that even sophisticated catalytic cycles can be adapted to mechanochemical activation. beilstein-journals.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has become a standard tool for accelerating chemical reactions. By directly heating the reactants and solvent through dielectric heating, microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields. nih.govmdpi.com
The synthesis of various nitrogen-containing heterocycles, including pyrazine derivatives, has been shown to benefit significantly from microwave assistance. nih.govacs.org A search of the chemical literature indicates the viability of microwave-assisted, copper(I)-catalyzed synthesis for pyrazine-2-carbonitrile derivatives, suggesting this technology is highly applicable. beilstein-journals.org For example, a solvent-free microwave-assisted synthesis of a related pyrazolo[3,4-b]pyrazine derivative showed an 85% yield in just 15 minutes, a significant improvement over conventional methods.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis (Representative Heterocyclic Synthesis)
| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantage | Reference |
| Amidation | 4-6 hours | 15-30 minutes | Reduced reaction time | nih.gov |
| Cyclocondensation | 8-12 hours | 5-10 minutes | Reduced time, higher yields (10-20% increase) | nih.gov |
| Pyrazolo[3,4-b]pyrazine Synthesis | Hours | 15 minutes | Solvent-free, reduced time, high efficiency |
Photochemical Approaches to Iodination
Photochemical reactions utilize light energy to promote chemical transformations, often enabling unique reactivity under mild conditions at ambient temperature. Photoredox catalysis, in particular, has emerged as a powerful method for C-H functionalization.
Elucidation of Reactivity and Mechanistic Pathways of 6 Iodo Pyrazine 2 Carbonitrile
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Iodinated Position
The pyrazine (B50134) ring, being electron-deficient, is inherently activated towards nucleophilic aromatic substitution (SNAr). The presence of a nitrile group further enhances this effect by withdrawing electron density, making the carbon atom attached to the iodine a prime target for nucleophilic attack. The iodine atom, while not as activating as a nitro group, serves as an excellent leaving group in these reactions.
Investigation of Reaction Kinetics and Thermodynamics
Detailed kinetic and thermodynamic studies on the SNAr reactions of 6-Iodo-pyrazine-2-carbonitrile are crucial for understanding its reactivity and optimizing reaction conditions. While specific experimental data for this exact compound is not extensively available in the public domain, general principles of SNAr reactions on similar electron-poor heteroaromatic systems provide valuable insights.
The reaction rate is anticipated to be highly dependent on the nature of the incoming nucleophile, the solvent, and the temperature. Stronger nucleophiles will generally lead to faster reaction rates. Polar aprotic solvents are typically favored as they can solvate the cation without strongly solvating the anionic nucleophile, thus preserving its reactivity.
Thermodynamic analysis of these reactions would likely show them to be exothermic, driven by the formation of a more stable C-nucleophile bond compared to the C-I bond. The precise enthalpy and entropy changes would, of course, vary with the specific nucleophile and reaction conditions.
Computational Modeling of Meisenheimer Complex Intermediates
The mechanism of SNAr reactions on this compound is expected to proceed through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Computational modeling, using methods such as Density Functional Theory (DFT), is a powerful tool for investigating the structure and stability of these transient species.
Theoretical calculations would allow for the visualization of the Meisenheimer complex formed upon the addition of a nucleophile to the carbon bearing the iodine. The negative charge in this intermediate is delocalized across the pyrazine ring and the nitrile group, which significantly contributes to its stability. The energy barrier for the formation and subsequent collapse of this intermediate to products, with the expulsion of the iodide ion, can also be calculated, providing a theoretical basis for the observed reaction kinetics.
Influence of Activating Groups and Leaving Group Effects
The cyano group (-CN) at the 2-position of the pyrazine ring plays a critical role as an activating group. Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly stabilizes the negatively charged Meisenheimer intermediate, thereby accelerating the rate of nucleophilic attack. The position of this activating group, para to the site of substitution, is optimal for resonance stabilization.
The nature of the leaving group is also a key determinant of the reaction rate. In the context of halogens, the C-I bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group. This is attributed to the high polarizability of the iodide ion and its ability to stabilize the negative charge upon departure. While fluoride is often a better leaving group in SNAr reactions due to its ability to stabilize the transition state leading to the Meisenheimer complex through a strong inductive effect, the ease of C-I bond cleavage often makes iodo-substituted compounds highly reactive.
Metal-Catalyzed Cross-Coupling Reactions at the C-I Bond
The carbon-iodine bond in this compound is also an excellent handle for the construction of new carbon-carbon and carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions. These reactions have become indispensable tools in modern organic synthesis.
Suzuki-Miyaura Coupling for C-C Bond Construction
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. Given the reactivity of the C-I bond, this compound is an ideal substrate for this transformation, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 6-position of the pyrazine ring.
For a substrate like this compound, a systematic screening of catalysts and ligands would be necessary to identify the optimal conditions for a specific coupling partner. The electronic and steric properties of the phosphine (B1218219) ligands, for instance, can have a profound impact on the reaction outcome. Electron-rich and bulky phosphine ligands often promote the oxidative addition step and can lead to higher yields.
Below is a hypothetical interactive data table illustrating the results of a catalyst and ligand screening for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh3)4 (5) | - | K2CO3 | Toluene/H2O | 90 | 75 |
| Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Dioxane | 100 | 92 |
| PdCl2(dppf) (3) | - | Cs2CO3 | DMF | 80 | 88 |
| Pd2(dba)3 (1) | XPhos (2) | Na2CO3 | THF/H2O | 70 | 95 |
This data is illustrative and intended to represent a typical catalyst screening process. Actual results may vary.
This table allows for a direct comparison of different reaction conditions, highlighting the significant influence of the catalyst-ligand system on the reaction yield. Such systematic screening is essential for the development of efficient and robust synthetic protocols utilizing this compound.
Mechanistic Studies of Oxidative Addition, Transmetalation, and Reductive Elimination
The vast majority of cross-coupling reactions involving this compound are catalyzed by transition metals, most commonly palladium. The catalytic cycle for these reactions generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.gov
Oxidative Addition : This is typically the initial and rate-determining step of the catalytic cycle. A low-valent palladium(0) complex reacts with this compound. The palladium atom inserts itself into the carbon-iodine bond, breaking it and forming a new organopalladium(II) complex. buecher.de In this process, the oxidation state of palladium increases from 0 to +2. The rate of oxidative addition is highly dependent on the nature of the halide, with the C-I bond being significantly more reactive than C-Br or C-Cl bonds. buecher.de The electron-deficient nature of the pyrazine ring further facilitates this step by making the carbon atom attached to the iodine more electrophilic.
Transmetalation : Following oxidative addition, the organopalladium(II) complex reacts with an organometallic nucleophile (R-M). In this step, the organic group (R) from the organometallic reagent is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. nih.gov The specific organometallic reagent used defines the type of coupling reaction (e.g., organotin in Stille coupling, organozinc in Negishi coupling). This step is crucial for bringing the two organic fragments that will be coupled onto the same metal center.
Reductive Elimination : This is the final, product-forming step of the catalytic cycle. The two organic ligands on the diorganopalladium(II) complex couple to form a new carbon-carbon or carbon-heteroatom bond, yielding the desired product. wikipedia.orgyoutube.com Simultaneously, the palladium center is reduced from +2 back to its 0 oxidation state, regenerating the active catalyst which can then re-enter the catalytic cycle. umb.edu For reductive elimination to occur, the two groups to be coupled must be positioned cis to each other on the metal center. wikipedia.org
This three-step cycle is the foundation for the various cross-coupling reactions discussed in the following sections.
Sonogashira Coupling for Ethynylation
The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. organic-chemistry.org This reaction provides a direct route to introduce alkyne functionalities onto the pyrazine ring, a valuable transformation in medicinal chemistry and materials science. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org
The reaction with this compound proceeds under mild conditions. wikipedia.org The palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) activates the C-I bond, while the copper(I) salt (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the organopalladium(II) complex, followed by reductive elimination to yield the 6-alkynyl-pyrazine-2-carbonitrile product. libretexts.org
| Alkyne Coupling Partner | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Yield |
|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF | High |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | Good |
| 1-Hexyne | Pd(dppf)Cl₂ | CuI | Piperidine | DMF | High |
| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ | None (Copper-free) | TBAF | None (Solvent-free) | Good organic-chemistry.org |
Heck Reaction for Olefination
The Heck reaction is a cornerstone of C-C bond formation, enabling the arylation or vinylation of alkenes. buecher.de For this compound, this reaction allows for the introduction of various substituted vinyl groups at the C-6 position. The reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene in the presence of a base. buecher.de
The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) catalyst. The resulting arylpalladium(II) complex then coordinates to the alkene. This is followed by migratory insertion of the alkene into the aryl-palladium bond (carbopalladation). The regioselectivity of this insertion is a critical aspect of the reaction. Finally, a β-hydride elimination step occurs, forming the olefinated product and a hydridopalladium(II) complex, which is then converted back to the active Pd(0) catalyst by the base. buecher.de
| Alkene | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|
| Styrene | Pd(OAc)₂, PPh₃ | K₂CO₃ | DMF | 6-Styrylpyrazine-2-carbonitrile |
| Methyl acrylate | Pd(OAc)₂, P(o-tol)₃ | Et₃N | Acetonitrile | Methyl 3-(6-cyanopyrazin-2-yl)acrylate |
| 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 6-(Oct-1-en-1-yl)pyrazine-2-carbonitrile |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.org It has largely replaced harsher classical methods for the N-arylation of amines. This reaction is particularly useful for coupling this compound with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles. acsgcipr.org
The reaction is catalyzed by a palladium complex, but the choice of ligand is crucial for its success. Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, SPhos) and Hartwig groups, are highly effective. wikipedia.orgsigmaaldrich.com The catalytic cycle involves the oxidative addition of the aryl iodide to Pd(0), followed by coordination of the amine, deprotonation by a base (commonly a strong, non-nucleophilic base like sodium tert-butoxide), and finally, reductive elimination to form the N-aryl product and regenerate the Pd(0) catalyst. libretexts.org
| Amine | Pd Precatalyst | Ligand | Base | Solvent |
|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene |
| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane |
| n-Butylamine | Pd₂(dba)₃ | BrettPhos | LiHMDS | THF libretexts.org |
| Pyrrolidine | Ni(acac)₂ | (none specified) | NaOtBu | Toluene nih.gov |
Stille, Negishi, and Kumada Coupling Protocols
Besides the Sonogashira and Heck reactions, several other cross-coupling protocols are applicable for forming C-C bonds with this compound, each utilizing a different organometallic reagent.
Stille Coupling : This reaction employs organostannanes (organotin compounds) as the nucleophilic partner. It is known for its tolerance of a wide variety of functional groups. The coupling of this compound with an organostannane, catalyzed by palladium, would yield a substituted pyrazine.
Negishi Coupling : The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organostannanes but less reactive than Grignard reagents. wikipedia.orgorganic-chemistry.org This reaction is noted for its broad scope and high functional group tolerance, allowing for the coupling of sp³, sp², and sp carbon atoms. wikipedia.orgresearchgate.net
Kumada Coupling : This was one of the first transition-metal-catalyzed cross-coupling reactions to be developed. wikipedia.orgorganic-chemistry.org It uses organomagnesium reagents (Grignard reagents). While powerful, its application can be limited by the high reactivity of the Grignard reagent, which is incompatible with many functional groups. Nickel or palladium catalysts are typically used. wikipedia.org
| Coupling Reaction | Organometallic Reagent (R-M) | Typical Catalyst | Key Advantage | Key Limitation |
|---|---|---|---|---|
| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | High functional group tolerance | Toxicity of tin byproducts |
| Negishi | R-ZnX | Pd(dppf)Cl₂ | Broad scope, good tolerance wikipedia.org | Requires preparation of organozinc reagent |
| Kumada | R-MgX | Ni(dppe)Cl₂ | High reactivity of nucleophile | Low functional group tolerance organic-chemistry.org |
Stereoselective and Regioselective Aspects of Cross-Coupling
The outcomes of cross-coupling reactions involving this compound can be influenced by stereochemical and regiochemical factors.
Regioselectivity : This is particularly relevant in the Heck reaction. When an unsymmetrical alkene is used, the pyrazine group can add to either of the two sp² carbons of the double bond. This leads to either a linear or a branched product. nih.gov The outcome is governed by a combination of electronic and steric effects, influenced by the substituents on the alkene, the ligands on the palladium catalyst, and the reaction conditions. nih.govchemrxiv.org For instance, electron-withdrawing groups on the alkene tend to favor the formation of the linear (β) isomer. nih.gov
Stereoselectivity : In reactions like the Heck coupling, the β-hydride elimination step typically proceeds in a syn-periplanar fashion, which can lead to the selective formation of the (E)-alkene isomer, which is usually the thermodynamically more stable product. In couplings involving sp³-hybridized carbons where a new stereocenter is formed, the choice of chiral ligands on the metal catalyst can, in principle, induce enantioselectivity, although this is a complex challenge.
The highly electron-deficient character of the pyrazine ring in this compound plays a significant role in directing the regioselectivity of these reactions. rsc.orgresearchgate.net
Transformations Involving the Carbonitrile Group
The carbonitrile (cyano) group on the pyrazine ring is a versatile functional group that can be converted into several other important functionalities. researchgate.net These transformations can be performed either before or after cross-coupling reactions at the C-6 position, adding to the synthetic utility of the parent molecule.
Hydrolysis : The nitrile group can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields the corresponding pyrazine-2-carboxamide. orgsyn.orgresearchgate.net This transformation is often achieved using catalysts such as manganese dioxide. orgsyn.org Complete hydrolysis under more forcing conditions affords pyrazine-2-carboxylic acid.
Reduction : The carbonitrile can be reduced to a primary amine (aminomethyl group). This is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under high pressure.
Cycloaddition Reactions : The nitrile group can participate as a dienophile in certain cycloaddition reactions, such as the Diels-Alder reaction, particularly when the pyrazine ring is appropriately activated. mdpi.comresearchgate.net This can be a route to constructing more complex fused heterocyclic systems.
| Transformation | Reagents and Conditions | Product Functional Group |
|---|---|---|
| Partial Hydrolysis | H₂SO₄ (conc.), gentle heat or MnO₂ catalyst orgsyn.org | Amide (-CONH₂) |
| Full Hydrolysis | Aq. NaOH or HCl, reflux | Carboxylic Acid (-COOH) |
| Reduction | 1. LiAlH₄, THF; 2. H₂O or H₂, Raney Ni, NH₃ | Aminomethyl (-CH₂NH₂) |
| Reaction with Grignard Reagents | 1. R-MgBr, Ether; 2. H₃O⁺ | Ketone (-COR) |
Reduction Reactions to Aldehydes or Amines
The nitrile functionality of this compound is susceptible to reduction, leading to the formation of either an aldehyde or a primary amine, depending on the reducing agent and reaction conditions employed.
Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH4) are expected to fully reduce the nitrile to a primary amine. chemguide.co.uklibretexts.org The reaction proceeds via the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. Conversely, the use of sterically hindered and less reactive reducing agents, such as diisobutylaluminum hydride (DIBAL-H), allows for the partial reduction of the nitrile to an aldehyde. chemistrysteps.comyoutube.commasterorganicchemistry.comyoutube.com This transformation is typically carried out at low temperatures to prevent over-reduction to the alcohol.
Catalytic hydrogenation represents another viable method for the reduction of the nitrile group. wikipedia.orgnih.gov Utilizing catalysts such as Raney nickel or palladium on carbon (Pd/C) in the presence of hydrogen gas, the nitrile can be converted to the corresponding primary amine. commonorganicchemistry.com Careful selection of the catalyst and reaction conditions is crucial to avoid undesired side reactions, such as the formation of secondary and tertiary amines. wikipedia.org
| Reagent | Product | Typical Conditions |
| Lithium Aluminum Hydride (LiAlH4) | 6-Iodo-pyrazin-2-yl)methanamine | Anhydrous ether or THF, followed by aqueous workup |
| Diisobutylaluminum Hydride (DIBAL-H) | 6-Iodo-pyrazine-2-carbaldehyde | Toluene or hexane, low temperature (-78 °C) |
| H2/Raney Nickel | (6-Iodo-pyrazin-2-yl)methanamine | High pressure H2, alcohol solvent |
| H2/Palladium on Carbon (Pd/C) | (6-Iodo-pyrazin-2-yl)methanamine | H2 atmosphere, various solvents |
Nucleophilic Additions to the Nitrile Function
The electrophilic carbon atom of the nitrile group in this compound is a target for nucleophilic attack by organometallic reagents, such as Grignard and organolithium reagents. This reaction provides a valuable route for the formation of carbon-carbon bonds.
The addition of a Grignard reagent (R-MgX) to the nitrile leads to the formation of an intermediate imine anion, which upon hydrolysis yields a ketone. masterorganicchemistry.comyoutube.comyoutube.com This two-step process is a common method for the synthesis of ketones from nitriles. masterorganicchemistry.com Similarly, organolithium reagents (R-Li) can add to the nitrile group to afford ketones after an aqueous workup. researchgate.net The reactivity of these organometallic reagents necessitates anhydrous conditions to prevent their decomposition.
| Reagent | Intermediate | Final Product (after hydrolysis) |
| Grignard Reagent (R-MgX) | Imine anion complex | Ketone (RC(=O)-Py-I) |
| Organolithium Reagent (R-Li) | Imine anion complex | Ketone (RC(=O)-Py-I) |
Hydrolysis to Carboxylic Acid Derivatives
The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield carboxylic acid derivatives.
Acid-catalyzed hydrolysis, typically employing strong acids like sulfuric acid or hydrochloric acid, converts the nitrile to a carboxylic acid. google.comorganic-chemistry.org The reaction proceeds through the formation of a protonated nitrile, which is then attacked by water, leading to an amide intermediate that is further hydrolyzed to the carboxylic acid.
In contrast, base-catalyzed hydrolysis, using reagents such as sodium hydroxide, generally stops at the amide stage, affording pyrazinamide derivatives. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon.
| Conditions | Product |
| Acidic (e.g., H2SO4, H2O) | 6-Iodo-pyrazine-2-carboxylic acid |
| Basic (e.g., NaOH, H2O) | 6-Iodo-pyrazine-2-carboxamide |
Radical and Single-Electron Transfer (SET) Processes
The presence of the carbon-iodine bond in this compound opens up pathways for radical and single-electron transfer (SET) reactions. Aryl iodides are known precursors for aryl radicals, which can participate in a variety of transformations. unisa.it
Radical cyclization reactions can be initiated by the generation of an aryl radical at the C6 position of the pyrazine ring. wikipedia.org This can be achieved using radical initiators such as tributyltin hydride in the presence of AIBN. The resulting radical can then undergo intramolecular cyclization if a suitable radical acceptor is present in a side chain. nih.govresearchgate.net
Furthermore, the aryl iodide moiety can participate in SET processes. These reactions involve the transfer of a single electron to or from the molecule, generating radical ions that can undergo subsequent reactions. While specific studies on this compound are not available, the general reactivity of aryl iodides suggests its potential involvement in such transformations, for instance, in transition-metal-catalyzed cross-coupling reactions where SET mechanisms can be operative. rsc.org
Chemo-, Regio-, and Stereoselectivity in Complex Reaction Environments
In a molecule with multiple reactive sites like this compound, the selectivity of a reaction is of paramount importance. The inherent electronic and steric properties of the molecule govern the chemo-, regio-, and stereoselectivity.
Chemoselectivity is a key consideration due to the presence of both a nitrile and an iodo substituent. For instance, in cross-coupling reactions, the C-I bond is generally more reactive than the nitrile group towards oxidative addition to a low-valent metal catalyst. mdpi.com This allows for selective functionalization at the C6 position while leaving the nitrile intact. Conversely, reactions targeting the nitrile, such as reduction with DIBAL-H, can often be performed without affecting the iodo group. rsc.org
Regioselectivity comes into play in reactions involving the pyrazine ring itself. The pyrazine ring is electron-deficient, and the positions are not equivalent. Nucleophilic aromatic substitution, for example, would be influenced by the directing effects of the existing iodo and cyano groups. The electron-withdrawing nature of both substituents deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution.
Stereoselectivity would be a factor in reactions that create a new chiral center. For example, the addition of a chiral nucleophile to the nitrile group or reactions on a side chain attached to the pyrazine ring could proceed with stereocontrol, influenced by the steric and electronic environment of the pyrazine core. nih.gov Although no specific examples for this compound are documented, general principles of asymmetric synthesis would apply. researchgate.net
Strategic Derivatization and Advanced Functionalization of 6 Iodo Pyrazine 2 Carbonitrile
Introduction of Carbon-Based Substituents
The formation of new carbon-carbon bonds at the 6-position of the pyrazine (B50134) ring is a fundamental strategy for elaborating the core structure of 6-Iodo-pyrazine-2-carbonitrile. This is primarily achieved through cross-coupling reactions where the iodine atom is displaced by a carbon-based nucleophile.
Alkyl, Aryl, and Heteroaryl Group Introduction
Palladium-catalyzed cross-coupling reactions are instrumental in introducing alkyl, aryl, and heteroaryl moieties. The Suzuki, Stille, and Negishi reactions are prominent examples of such transformations.
Suzuki Coupling: This reaction typically involves the coupling of the iodo-pyrazine with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. For instance, the Suzuki cross-coupling reaction of arylboronic acids with bromo- and dibromo-3,4-dihydropyrrolo[1,2-a]pyrazines has been shown to produce 6-substituted and 6,8-disubstituted products in good yields. nih.gov While this example does not use this compound directly, it demonstrates the feasibility of arylating the pyrazine core at the 6-position.
Stille and Negishi Coupling: These reactions utilize organotin and organozinc reagents, respectively, to introduce aryl and heteroaryl groups. nih.gov The Negishi coupling, in particular, has been successfully applied to functionalize 6-chloroimidazo[1,2-a]pyrazine (B1590719) with various aryl, alkyl, and benzylic zinc reagents, suggesting its potential applicability to the iodo-analogue. nih.gov
The introduction of sterically hindered aryl groups, such as 2,6-disubstituted aryl halides, can be challenging but has been achieved in other heterocyclic systems using specialized catalyst systems. dicp.ac.cn Similar methodologies could potentially be adapted for the arylation of this compound.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |
| Suzuki Coupling | Arylboronic acid | Pd catalyst, Base | 6-Aryl-pyrazine-2-carbonitrile | nih.gov |
| Stille Coupling | Organotin reagent | Pd catalyst | 6-Aryl/Heteroaryl-pyrazine-2-carbonitrile | nih.gov |
| Negishi Coupling | Organozinc reagent | Pd catalyst | 6-Alkyl/Aryl-pyrazine-2-carbonitrile | nih.gov |
Formylation, Acylation, and Carbonylation Strategies
The introduction of carbonyl-containing functional groups can be achieved through various methods, including formylation, acylation, and carbonylation reactions.
Formylation and Acylation: While direct formylation or acylation at the 6-position of the pyrazine ring can be challenging, alternative strategies exist. For instance, the Duff reaction has been used to formylate a bromo-azaindole derivative, which could be a potential route for related pyrazine systems. nih.gov Homolytic acylation, a Minisci-type radical reaction, is another useful method for introducing acyl groups onto pyrazine rings, especially those with electron-withdrawing groups. thieme-connect.de
Carbonylation: Palladium-catalyzed carbonylation reactions offer a direct route to introduce carbonyl functionalities. nih.gov These reactions typically involve reacting the iodo-substrate with carbon monoxide and a suitable nucleophile. For example, aminocarbonylation of iodo-heteroaromatics, including iodopyrazine, has been shown to produce the corresponding amides. researchgate.net This methodology could be extended to synthesize various carboxylic acid derivatives from this compound.
| Reaction Type | Reagents | Product Type | Reference |
| Formylation (Duff) | Hexamethylenetetramine | 6-Formyl-pyrazine-2-carbonitrile | nih.gov |
| Homolytic Acylation | Acyl radical precursor | 6-Acyl-pyrazine-2-carbonitrile | thieme-connect.de |
| Aminocarbonylation | CO, Amine, Pd catalyst | 6-Carboxamido-pyrazine-2-carbonitrile | researchgate.net |
| Alkoxycarbonylation | CO, Alcohol, Pd catalyst | 6-Alkoxycarbonyl-pyrazine-2-carbonitrile | nih.gov |
Incorporation of Heteroatom-Based Substituents (N, O, S, P)
The introduction of heteroatoms such as nitrogen, oxygen, and sulfur can significantly alter the physicochemical properties of the pyrazine core, leading to compounds with diverse biological activities.
Amination, Amidation, and Imidation
Amination: Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are widely used for the formation of C-N bonds. thieme-connect.de These reactions allow for the coupling of this compound with a variety of primary and secondary amines. A chromium(II)-catalyzed amination of N-heterocyclic chlorides has also been reported, providing an alternative approach. organic-chemistry.org
Amidation and Imidation: N-Substituted amides and imides can be introduced through various synthetic routes. For example, the reaction of an amino-pyrazine with an acyl chloride or anhydride (B1165640) would yield the corresponding amide.
| Reaction Type | Reagents | Product Type | Reference |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 6-Amino-pyrazine-2-carbonitrile derivative | thieme-connect.de |
| Cr(II)-catalyzed Amination | Magnesium amide, CrCl2 | 6-Amino-pyrazine-2-carbonitrile derivative | organic-chemistry.org |
Alkoxylation, Aryloxylation, and Hydroxylation
Alkoxylation and Aryloxylation: The introduction of alkoxy and aryloxy groups can be achieved through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. While direct SNAr on an iodo-pyrazine might be challenging, conversion of the iodo-group to a more reactive leaving group could facilitate this transformation. Alternatively, palladium- or copper-catalyzed C-O bond forming reactions are viable options. For example, ortho-alkoxylation of arenes has been achieved using various catalytic systems. beilstein-journals.org
Hydroxylation: The direct conversion of the iodo-group to a hydroxyl group can be difficult. A potential strategy involves a two-step process: first, an alkoxylation reaction followed by dealkylation. Biocatalytic hydroxylation using engineered enzymes is an emerging and environmentally friendly alternative for introducing hydroxyl groups onto heterocyclic compounds. google.comgoogle.com
| Reaction Type | Reagents | Product Type | Reference |
| C-O Cross-Coupling | Alcohol/Phenol, Pd or Cu catalyst | 6-Alkoxy/Aryloxy-pyrazine-2-carbonitrile | beilstein-journals.org |
| Biocatalytic Hydroxylation | Engineered enzyme, O2 | 6-Hydroxy-pyrazine-2-carbonitrile | google.comgoogle.com |
Thiolation, Sulfonylation, and Selenylation
The introduction of sulfur- and selenium-containing functional groups can be accomplished through methods analogous to those used for oxygen-based substituents.
Thiolation: Palladium-catalyzed C-S cross-coupling reactions can be employed to introduce thioether linkages by reacting this compound with thiols.
Sulfonylation: The synthesis of sulfones can be achieved by reacting the iodo-pyrazine with a sulfinate salt under palladium catalysis.
Selenylation: While less common, methods for the introduction of selenium are also being developed, often involving the use of organoselenium reagents.
Further research into these functionalization strategies will undoubtedly expand the chemical space accessible from this compound, paving the way for the discovery of novel molecules with valuable properties.
Phosphorylation
The introduction of phosphorus(V) groups, such as phosphonates and phosphine (B1218219) oxides, onto the pyrazine core can significantly modulate the molecule's electronic properties and biological activity. While direct phosphorylation of this compound has not been extensively documented, established methods for the phosphorylation of related N-heterocycles provide viable synthetic routes.
Transition-metal-catalyzed cross-coupling reactions are a primary method for forming C-P bonds. For instance, the phosphorylation of 2-chloropyrazines with phosphine oxides and phosphonates has been successfully achieved using palladium catalysts like Pd(dppf)Cl₂ mdpi.com. This suggests that this compound, being more reactive than its chloro-analogue, would be an excellent substrate for similar transformations. The reaction typically involves coupling the halo-pyrazine with a P(O)H compound, such as a dialkyl phosphite (B83602) or a secondary phosphine oxide, in the presence of a palladium catalyst and a base.
Radical phosphorylation presents an alternative, metal-free approach. Methods involving the reaction of pyrazine with a phosphorus-centered radical, generated from a phosphonite in the presence of manganese salts, have been reported to yield 2-phosphorylated pyrazines mdpi.com.
A plausible synthetic pathway for the phosphorylation of this compound is outlined in the table below, based on analogous transformations.
| Reaction | Reagents and Conditions | Product | Applicability Notes |
| Pd-Catalyzed C-P Coupling | This compound, HP(O)(OR)₂, Pd(dppf)Cl₂, Base (e.g., Et₃N), Toluene, 110 °C | 6-(Dialkoxyphosphoryl)pyrazine-2-carbonitrile | This method is well-established for 2-chloropyrazines and is expected to be highly efficient for the more reactive iodo-derivative mdpi.com. |
| Radical Phosphorylation | This compound, R₂P(O)H, Mn(OAc)₃, Solvent (e.g., Dioxane), Heat | 6-(Dialkylphosphinoyl)pyrazine-2-carbonitrile | This approach avoids palladium catalysis and may offer different selectivity profiles mdpi.com. |
It is crucial to consider the potential for competitive reactions, particularly under metal-catalyzed conditions where the C-I bond is the primary site of reactivity.
Post-Synthetic Modification of the Carbonitrile Moiety
The carbonitrile group on the pyrazine ring is a versatile functional handle that can be transformed into a variety of other functionalities, significantly expanding the molecular diversity accessible from this compound.
The [2+3] dipolar cycloaddition of the nitrile group with an azide (B81097) source, typically sodium azide, is a powerful "click chemistry" reaction for the synthesis of 5-substituted tetrazoles. Tetrazoles are important in medicinal chemistry as they are often used as bioisosteres for carboxylic acids acs.org. The reaction converts the nitrile into a 1H-tetrazol-5-yl moiety. This transformation generally requires a Lewis acid catalyst (e.g., ZnCl₂, CdCl₂) or elevated temperatures, sometimes with microwave assistance, to proceed efficiently researchgate.netnih.gov.
For pyrazine-2-carbonitrile, the reaction with sodium azide has been shown to produce 2-(1H-tetrazol-5-yl)pyrazine under microwave irradiation in a mixed solvent system nih.gov. The electron-withdrawing nature of the pyrazine ring enhances the electrophilicity of the nitrile carbon, facilitating the cycloaddition nih.gov.
| Reaction | Starting Material | Reagents and Conditions | Product |
| Tetrazole Formation | This compound | NaN₃, NH₄Cl (or other Lewis Acid), DMF (or other polar aprotic solvent), 120-200 °C (Microwave irradiation can be beneficial) nih.gov | 6-Iodo-2-(1H-tetrazol-5-yl)pyrazine |
The nitrile group can also serve as a precursor to other important functional groups like amidines and thioamides.
Thioamide Synthesis: The direct conversion of a nitrile to a primary thioamide can be accomplished by treatment with a source of hydrogen sulfide. Common methods include bubbling H₂S gas through a basic solution of the nitrile or using reagents like sodium hydrosulfide (B80085) or Lawesson's reagent researchgate.net. For pyrazine systems, Lawesson's reagent has been used to convert pyrazine-2-carboxamides to the corresponding thioamides in high yields . A direct conversion from the nitrile is also feasible using H₂S in the presence of a base like ammonium (B1175870) hydroxide, with yields for analogous systems reported in the 60-70% range .
Amidine Synthesis: The Pinner reaction is a classic method for converting nitriles into amidines. This involves treating the nitrile with an alcohol under acidic conditions to form an imidate salt, which is then reacted with ammonia (B1221849) or an amine to yield the amidine. More direct methods are also available. For example, 3-aminopyrazine-2-carbonitrile (B1269731) has been converted to 3-(dimethylaminomethyleneamino)pyrazine-2-carbonitrile using dimethylformamide and phosphoryl chloride rsc.org.
| Target Moiety | General Reagents & Conditions | Potential Product from this compound |
| Thioamide | 1. H₂S, NH₄OH, Ethanol, 0-5 °C 2. Lawesson's Reagent, Toluene, Reflux | 6-Iodo-pyrazine-2-carbothioamide |
| Amidine | 1. HCl, Ethanol; then NH₃ (Pinner Reaction) 2. Dimethylformamide, POCl₃ (for N,N-dimethylamidine) rsc.org | 6-Iodo-pyrazine-2-carboximidamide |
Role of 6 Iodo Pyrazine 2 Carbonitrile As a Versatile Synthon in Complex Organic Synthesis
Construction of Polyfunctionalized Pyrazine (B50134) Scaffolds
The inherent reactivity of 6-Iodo-pyrazine-2-carbonitrile provides a direct route to a diverse range of substituted pyrazine compounds. Both the iodo and nitrile functionalities can be manipulated to introduce various substituents, leading to the creation of polyfunctionalized pyrazine cores that are central to medicinal chemistry and materials science. nih.gov
A key application of this synthon is in the synthesis of fused heterocyclic systems, where the pyrazine ring is annulated with another ring. This is often achieved through tandem reactions that leverage the reactivity of both the iodo and cyano groups or their derivatives.
One powerful strategy involves a one-pot Sonogashira coupling followed by an intramolecular cyclization. For instance, in a process analogous to the synthesis of thieno[2,3-b]pyrazine (B153567) lactones, this compound can first be hydrolyzed to its corresponding carboxylic acid. mdpi.com This intermediate can then undergo a palladium-copper catalyzed Sonogashira coupling with a terminal alkyne. Under the reaction conditions, the newly installed alkyne moiety can subsequently react with the adjacent carboxylic acid group in a 6-endo-dig cyclization to form a pyranone ring fused to the pyrazine core, yielding a pyrano[4',3':4,5]thieno[2,3-b]pyrazin-6-one derivative. mdpi.com This demonstrates a sophisticated approach to building complex polycyclic systems from a simple precursor.
Another approach involves the transformation of the nitrile group into a nucleophilic center that can participate in cyclization. For example, the nitrile can be converted into an amidine, which can then undergo intramolecular cyclization by attacking an electrophilic site installed via the iodo group, leading to fused pyrimidine (B1678525) rings. nih.gov This versatility allows for the construction of diverse fused systems, such as indenopyrazines, which have been investigated as potential enzyme inhibitors. nih.gov
The carbon-iodine bond in this compound is highly susceptible to palladium-catalyzed cross-coupling reactions, which are fundamental tools for creating new C-C bonds. mdpi.com This allows for the introduction of a wide array of substituents at the 6-position of the pyrazine ring with high efficiency and selectivity.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the pyrazine ring and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. libretexts.org This method is highly effective for coupling aryl iodides with various functionalized alkynes, tolerating groups such as alcohols and amines. soton.ac.uk The resulting alkynyl-substituted pyrazines are themselves versatile intermediates for further synthesis.
Table 1: Representative Sonogashira Coupling Reactions on Halogenated Cyanopyridine Analogues (Data modeled after reactions on 6-bromo-3-fluoro-2-cyanopyridine) soton.ac.uk
| Entry | Alkyne Substrate | Catalyst System | Product | Yield (%) |
| 1 | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄ / CuI | 6-((4-Ethylphenyl)ethynyl)-pyrazine-2-carbonitrile | ~90 |
| 2 | Phenylacetylene | Pd(PPh₃)₄ / CuI | 6-(Phenylethynyl)pyrazine-2-carbonitrile | ~93 |
| 3 | 3-Ethynyl-N,N-dimethylaniline | Pd(PPh₃)₄ / CuI | 6-((3-(Dimethylamino)phenyl)ethynyl)pyrazine-2-carbonitrile | ~90 |
| 4 | 1-Ethynyl-4-methoxybenzene | Pd(PPh₃)₄ / CuI | 6-((4-Methoxyphenyl)ethynyl)pyrazine-2-carbonitrile | ~88 |
| Note: Product names are hypothetical based on the application of the cited reaction to this compound. |
Suzuki-Miyaura Coupling: This is another powerful palladium-catalyzed reaction that couples the aryl iodide with an organoboron reagent, typically an arylboronic acid. libretexts.org The Suzuki-Miyaura reaction is renowned for its mild conditions and tolerance of a wide range of functional groups, making it a cornerstone of modern synthetic chemistry. nih.gov By employing this method, various aryl and heteroaryl groups can be attached to the pyrazine core, a common strategy in the development of pharmaceuticals. mdpi.comresearchgate.net
Table 2: Representative Suzuki-Miyaura Coupling Reactions on Halogenated Pyrazines/Pyridazines (Data modeled after reactions on 2-chloropyrazine (B57796) and 6-iodopyridazin-3(2H)-one) researchgate.netresearchgate.net
| Entry | Boronic Acid | Catalyst | Base | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(II) ONO pincer complex | K₂CO₃ | 6-Phenylpyrazine-2-carbonitrile | High |
| 2 | 4-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 6-(4-Fluorophenyl)pyrazine-2-carbonitrile | High |
| 3 | 4-Biphenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 6-([1,1'-Biphenyl]-4-yl)pyrazine-2-carbonitrile | High |
| 4 | Naphthalen-2-ylboronic acid | Pd(II) ONO pincer complex | K₂CO₃ | 6-(Naphthalen-2-yl)pyrazine-2-carbonitrile | High |
| Note: Product names are hypothetical based on the application of the cited reactions to this compound. |
Precursor for Advanced Organic Materials
The unique electronic properties of the pyrazine ring, combined with the synthetic accessibility offered by this compound, make it an attractive precursor for advanced organic materials with applications in electronics and optics.
Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. rsc.orgopen.ac.uk This structure imparts unique electronic and optical properties, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
In many high-performance materials, a "donor-acceptor" (D-A) architecture is employed, where electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer chain. mdpi.com The pyrazine-2-carbonitrile moiety is strongly electron-deficient, making it an excellent acceptor unit. This compound can be used as a monomer in step-growth polymerization reactions, such as Suzuki or Stille polycondensation. By reacting it with a co-monomer containing two boronic acid (for Suzuki) or organotin (for Stille) groups, a D-A conjugated polymer can be synthesized. The properties of the resulting polymer, such as its band gap and charge carrier mobility, can be fine-tuned by carefully selecting the donor co-monomer. nih.gov
Coordination compounds, consisting of a central metal ion bonded to one or more ligands, are crucial in areas ranging from catalysis to medicine. bccampus.ca Pyrazine derivatives are widely used as ligands due to the ability of their nitrogen atoms to coordinate with metal ions. researchgate.netnih.gov
This compound can be readily converted into sophisticated chelating ligands. The nitrile group is a versatile handle for introducing additional coordinating atoms. For example, it can be hydrolyzed to a carboxamide or treated with hydroxylamine (B1172632) to form an amidoxime. soton.ac.ukresearchgate.net These groups, containing oxygen and additional nitrogen atoms, can coordinate to a metal ion in concert with one of the pyrazine ring nitrogens, forming a stable chelate ring. libretexts.org Furthermore, the iodo group can be replaced with other ligand fragments via cross-coupling or nucleophilic substitution, allowing for the creation of polydentate ligands with tailored electronic and steric properties designed for specific applications in catalysis or medicinal inorganic chemistry.
Intermediates in the Convergent Synthesis of Complex Molecular Architectures
Convergent synthesis is a strategy for building large, complex molecules that involves preparing separate fragments of the target molecule and then joining them together in the later stages of the synthesis. This approach is often more efficient than a linear synthesis where the molecule is built step-by-step.
The dual reactivity of this compound makes it an ideal intermediate for convergent synthetic strategies. The stable, functionalized pyrazine core can be coupled with other complex molecular fragments in a highly controlled manner. For example, a large, separately synthesized molecule containing a boronic acid or terminal alkyne can be joined to the pyrazine ring via a Suzuki or Sonogashira reaction at the iodo-position. This is exemplified in the synthesis of pyrazine-linked bisindole alkaloids like Alocasin A, where a double Suzuki-Miyaura coupling was used to connect two indole (B1671886) moieties to a central pyrazine scaffold. mdpi.com This approach allows for the rapid assembly of complex targets and the generation of molecular diversity by coupling various fragments to the central pyrazine synthon.
Utilization in Natural Product Synthesis (as a pyrazine core)
While direct applications of this compound in the total synthesis of specific natural products are not yet extensively documented in publicly available literature, its potential as a key precursor for pyrazine-containing natural products is significant. The general strategy would involve using the iodo-substituted pyrazine as a central scaffold, onto which various side chains and functional groups, characteristic of a target natural product, can be appended.
For instance, in the synthesis of marine alkaloids like those belonging to the dragmacidin family, which feature substituted pyrazine cores, a building block like this compound could be instrumental. The synthesis could proceed through a sequence of cross-coupling reactions at the 6-position to introduce complex aryl or alkyl substituents, followed by transformation of the nitrile group to an appropriate functional group required for the final natural product structure.
The following table outlines a hypothetical synthetic approach towards a generic pyrazine-containing natural product core, illustrating the potential utility of this compound.
| Step | Reaction Type | Reactant(s) with this compound | Resulting Intermediate |
| 1 | Suzuki Coupling | Arylboronic acid | 6-Aryl-pyrazine-2-carbonitrile |
| 2 | Nitrile Hydrolysis | H₂O, Acid/Base | 6-Aryl-pyrazine-2-carboxylic acid |
| 3 | Amide Coupling | Amine, Coupling agent | 6-Aryl-N-substituted-pyrazine-2-carboxamide |
Scaffolds for Exploring Structure-Activity Relationships (general chemical framework)
In medicinal chemistry, the development of new therapeutic agents often relies on the synthesis of libraries of related compounds to explore their structure-activity relationships (SAR). This compound is an excellent starting point for the creation of such libraries. Its di-functional nature allows for the systematic variation of substituents at two distinct positions on the pyrazine ring, enabling a thorough investigation of how different chemical features impact biological activity.
By employing various cross-coupling partners in reactions with the iodo group, chemists can introduce a wide range of functionalities, including different aromatic and aliphatic groups, which can probe interactions with biological targets. Subsequently, the nitrile group can be converted into a diverse set of functional groups, such as amides, amines, or carboxylic acids, which can influence properties like solubility, hydrogen bonding capacity, and metabolic stability.
This systematic approach allows for the generation of a matrix of compounds, where the substituents at the 6-position and the functional group at the 2-position are varied independently. The biological evaluation of these compounds can then provide valuable insights into the pharmacophore—the essential features required for biological activity.
| Position of Modification | Chemical Transformation | Examples of Introduced Groups | Potential Impact on Biological Activity |
| 6-position (from iodo) | Palladium-catalyzed cross-coupling | Phenyl, Pyridyl, Thienyl, Alkyl chains | Probing hydrophobic pockets, π-stacking interactions |
| 2-position (from nitrile) | Hydrolysis, Reduction, Cycloaddition | Carboxylic acid, Amide, Amine, Tetrazole | Modulating solubility, hydrogen bonding, metabolic stability |
Application in Cascade Reactions and Multicomponent Transformations
The distinct reactivity of the iodo and nitrile functionalities on the pyrazine ring makes this compound a promising candidate for the design of cascade reactions and multicomponent transformations. These advanced synthetic strategies aim to construct complex molecules in a single operation by combining multiple bond-forming events in a sequential manner, thereby increasing efficiency and reducing waste.
A hypothetical cascade reaction could be initiated by a Sonogashira coupling of this compound with a terminal alkyne that also contains a nucleophilic group. Following the initial carbon-carbon bond formation, the strategically placed nucleophile could then react intramolecularly with the nitrile group, leading to the rapid assembly of a more complex, fused heterocyclic system.
Multicomponent reactions, where three or more reactants combine in a one-pot process to form a single product, could also be designed around this versatile synthon. For example, a reaction involving this compound, an amine, and a third reactant could potentially lead to the formation of highly substituted pyrazine derivatives in a highly convergent fashion. While specific examples involving this compound are not yet prevalent in the literature, its structural motifs are analogous to other di-functionalized heterocycles that have been successfully employed in such complex transformations.
The continued exploration of the reactivity of this compound is expected to unveil its full potential as a powerful tool for the efficient construction of novel and complex organic molecules.
Methodological Approaches for Spectroscopic Characterization in Research on 6 Iodo Pyrazine 2 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules like 6-Iodo-pyrazine-2-carbonitrile. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic arrangement and connectivity can be established.
Comprehensive ¹H and ¹³C NMR Spectral Analysis
The structural identity of this compound is initially investigated using ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy. imist.ma The asymmetric nature of the substitution on the pyrazine (B50134) ring—an iodine atom at position 6 and a nitrile group at position 2—results in a distinct set of signals for each unique proton and carbon atom.
In the ¹H NMR spectrum, two signals are expected in the aromatic region, corresponding to the protons at the C-3 and C-5 positions of the pyrazine ring. These would appear as singlets, or very finely split doublets depending on the long-range coupling constant between them. The electron-withdrawing nature of the adjacent nitrile group and nitrogen atoms would shift these proton signals downfield.
The ¹³C NMR spectrum provides information on the carbon framework. For this compound, five distinct signals are anticipated: two for the proton-bearing (methine) carbons and three for the non-proton-bearing (quaternary) carbons. The carbon atom bonded to the iodine (C-6) is expected to show a significant shift due to the heavy-atom effect. organicchemistrydata.org The carbon of the nitrile group (C≡N) typically appears in a characteristic region of the spectrum, well-separated from the aromatic carbons. organicchemistrydata.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical shifts for substituted pyrazines; actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C-2 | - | ~145-150 |
| C-3 | ~8.8-9.1 | ~148-152 |
| C-5 | ~8.6-8.9 | ~140-144 |
| C-6 | - | ~100-110 |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the signals from ¹H and ¹³C NMR and to confirm the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is employed. ipb.pt
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the coupling between the two protons on the pyrazine ring, H-3 and H-5. A cross-peak between these two signals would confirm their spatial relationship within the same spin system. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would definitively link the ¹H signals of H-3 and H-5 to the ¹³C signals of C-3 and C-5, respectively. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying the quaternary carbons by detecting long-range (2-3 bond) correlations between protons and carbons. Expected correlations would include:
H-3 correlating to the nitrile carbon, C-5, and C-2.
H-5 correlating to C-3 and the iodine-bearing C-6. These correlations are essential to confirm the substitution pattern of the pyrazine ring. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): For a planar molecule like this compound, NOESY helps to confirm through-space proximity between atoms. It would primarily show a correlation between the H-3 and H-5 protons, reinforcing the assignments made from COSY. ipb.pt
Heteronuclear NMR (e.g., ¹⁵N NMR for the Pyrazine Nitrogen Atoms)
Given the presence of two nitrogen atoms in the pyrazine core, ¹⁵N NMR spectroscopy offers deeper insight into the electronic environment of the heterocyclic system. researchgate.net Due to the asymmetric substitution, the two nitrogen atoms (N-1 and N-4) are chemically non-equivalent and would produce two distinct signals in the ¹⁵N NMR spectrum. The chemical shifts of these nitrogens are sensitive to the electronic effects of the iodo and cyano substituents. japsonline.com
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to study its structure through fragmentation analysis. kashanu.ac.ir
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Validation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. acs.org This precision allows for the unambiguous determination of the elemental composition of this compound. The experimentally measured exact mass is compared to the calculated theoretical mass, with a match within a narrow tolerance (typically < 5 ppm) confirming the molecular formula.
Table 2: HRMS Data for this compound
| Molecular Formula | Ion | Calculated Exact Mass (m/z) |
|---|
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation patterns of the molecule. msaltd.co.uknationalmaglab.org In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. gre.ac.uk Analyzing these fragments provides valuable structural information and helps to confirm the identity of the compound.
The fragmentation of this compound is expected to be influenced by the substituents. Likely fragmentation pathways for the protonated molecule [M+H]⁺ would involve the loss of neutral molecules or radicals.
Table 3: Plausible Fragmentation Pathways in MS/MS for this compound (Note: These are predicted fragmentation patterns based on chemical principles.)
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Identity of Loss |
|---|---|---|---|
| 231.9 | HCN | 204.9 | Hydrogen Cyanide |
| 231.9 | I | 104.9 | Iodine Radical |
| 231.9 | HI | 103.9 | Hydrogen Iodide |
The analysis of these fragmentation pathways, particularly the characteristic loss of iodine and cyanide moieties, provides strong corroborative evidence for the proposed structure of this compound. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Based on studies of pyrazine and its substituted derivatives, the key vibrational modes can be assigned to specific spectral regions. libretexts.orgcore.ac.uk
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretching | 3100 - 3000 |
| Carbonitrile (C≡N) Stretching | 2240 - 2210 |
| Pyrazine Ring C=C and C=N Stretching | 1600 - 1400 |
| Aromatic C-H In-Plane Bending | 1300 - 1000 |
| Aromatic C-H Out-of-Plane Bending | 900 - 675 |
This table presents expected frequency ranges based on data from analogous compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is crucial for understanding the electronic transitions within a molecule.
The UV-Vis spectrum of this compound is expected to display absorption bands corresponding to two primary types of electronic transitions: π→π* and n→π. rsc.orgnih.gov The π→π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically characterized by high molar absorptivity (ε). The n→π* transitions, which are generally of lower intensity, involve the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atoms) to a π* antibonding orbital. aip.orgmasterorganicchemistry.com
The presence of the iodine atom and the carbonitrile group, both of which are electron-withdrawing, will influence the energies of these transitions and thus the positions of the absorption maxima (λmax). While specific experimental λmax values for this compound are not extensively documented, analysis of related pyrazine derivatives suggests the following expected transitions. rsc.orgnih.govaip.org
| Electronic Transition | Expected Wavelength Range (nm) | Relative Intensity |
| π→π | 250 - 300 | High |
| n→π | 300 - 350 | Low |
This table presents expected electronic transitions based on data from analogous compounds.
X-Ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystalline solid, offering definitive data on bond lengths, bond angles, and torsional angles.
While a specific crystal structure for this compound has not been found in the surveyed literature, data from closely related iodinated heterocyclic and pyrazine compounds can be used to estimate its key structural parameters. core.ac.ukiucr.orgnist.gov The pyrazine ring is expected to be planar, with bond lengths and angles influenced by the electronic nature of the iodo and carbonitrile substituents.
The C-I bond length in similar aromatic structures is typically in the range of 2.05-2.10 Å. The geometry of the pyrazine ring will likely show slight distortions from a perfect hexagon due to the different electronegativities of carbon and nitrogen, as well as the influence of the substituents.
| Parameter | Expected Value |
| Bond Lengths (Å) | |
| C-I | 2.05 - 2.10 |
| C-C (ring) | 1.38 - 1.40 |
| C-N (ring) | 1.33 - 1.35 |
| C-C (exocyclic to CN) | 1.44 - 1.46 |
| C≡N | 1.14 - 1.16 |
| **Bond Angles (°) ** | |
| C-C-I | 118 - 122 |
| C-N-C (ring) | 115 - 118 |
| N-C-C (ring) | 121 - 124 |
| C-C-CN | 178 - 180 |
This table presents expected structural parameters based on data from analogous compounds.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., halogen bonding)
Following extensive searches of publicly available scientific literature and crystallographic databases, no specific experimental or theoretical studies detailing the crystal structure, crystal packing, or intermolecular interactions of this compound were found.
The investigation of crystal packing and non-covalent interactions is fundamental to understanding the solid-state properties of a molecular compound. For a molecule like this compound, which contains a highly polarizable iodine atom, a nitrogen-rich aromatic system, and a cyano group, a rich landscape of intermolecular interactions would be anticipated.
The key interaction expected to govern the crystal packing of this compound is halogen bonding. exaly.comgrafiati.com This is a highly directional, non-covalent interaction where the electrophilic region on the iodine atom (the σ-hole) is attracted to a Lewis basic site on an adjacent molecule. nih.gov In the case of this compound, potential halogen bond acceptors would include the nitrogen atoms of the pyrazine ring and the nitrogen atom of the cyano group. The geometry of this interaction, specifically the C–I···N angle, would be a critical determinant of the supramolecular architecture. ras.ru
π–π Stacking: The electron-deficient pyrazine rings could stack with one another, an interaction influenced by the substituents.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electron-withdrawing cyano group and the polar C-I bond, leading to dipole-dipole interactions that would contribute to the lattice energy. libretexts.org
The interplay and relative strengths of these various interactions would dictate the final, three-dimensional arrangement of the molecules in the crystal. core.ac.uk The specific packing motif (e.g., herringbone, layered, etc.) would be a direct consequence of the energetic favorability of these combined forces.
While no crystallographic data is currently available for this compound, data for analogous structures, such as co-crystals of other iodinated compounds or complexes of pyrazine derivatives, consistently highlight the structure-directing role of halogen bonds and other weak intermolecular forces. grafiati.comscispace.com For instance, studies on related pyrazine-carboxamide complexes have detailed how hydrogen bonding and π-stacking interactions dictate their polymeric structures. mdpi.com Theoretical calculations, such as Density Functional Theory (DFT), could provide valuable insights into the preferred packing arrangements and the energetics of the intermolecular interactions for this compound in the absence of experimental data.
Computational and Theoretical Investigations of 6 Iodo Pyrazine 2 Carbonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For 6-Iodo-pyrazine-2-carbonitrile, these methods can predict its geometry, electronic landscape, and reactivity hotspots.
Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic energy of molecules. ijournalse.org For pyrazine (B50134) derivatives, DFT calculations, often using the B3LYP hybrid functional combined with basis sets like 6-31G(d,p) or larger, have been shown to provide reliable results that correlate well with experimental data. rsc.orgepj.org
In a typical DFT study on a molecule like this compound, the initial step involves geometry optimization. This process calculates the lowest energy arrangement of the atoms, providing theoretical values for bond lengths and angles. For instance, studies on similar pyrazine carboxamides have reported calculated C-N and C-C bond lengths within the pyrazine ring to be shorter than typical single bonds, indicating some degree of double bond character. researchgate.net The presence of electron-withdrawing groups like the cyano (-CN) and iodo (-I) groups on the pyrazine ring is expected to influence the ring's geometry and electronic distribution.
Table 1: Predicted Bond Characteristics in this compound based on Analogous Compounds
| Bond Type | Expected Characteristic | Rationale |
| C-CN | Shortened bond length | Electron-withdrawing nature of the nitrile group. |
| C-I | Polarized bond | Significant difference in electronegativity between carbon and iodine. |
| Pyrazine Ring Bonds | Altered bond lengths | Influence of substituents on the aromatic system. |
This table is predictive and based on general principles and data from related structures.
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). udel.edulibretexts.org The energy and distribution of these orbitals are crucial for predicting a molecule's reactivity. researchgate.net
HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons. In substituted pyrazines, the HOMO is often distributed over the pyrazine ring and can be influenced by electron-donating substituents.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital is associated with the molecule's ability to accept electrons. For this compound, the LUMO is expected to be localized on the pyrazine ring, particularly influenced by the electron-withdrawing cyano and iodo groups, making these sites susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net Computational studies on pyrazine derivatives consistently involve the calculation of HOMO and LUMO energies to assess their electronic properties and reactivity. rsc.orgresearchgate.net
Table 2: Predicted Frontier Molecular Orbital Properties for this compound
| Orbital | Predicted Energy Level | Predicted Distribution | Implication for Reactivity |
| HOMO | Relatively low | Primarily on the pyrazine ring, with some contribution from the iodine atom's lone pairs. | Moderate electron-donating ability. |
| LUMO | Low | Concentrated around the pyrazine ring and the cyano group. | Susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Moderate | - | Indicates a balance of stability and reactivity. |
This table is predictive and based on FMO theory and data from related structures.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP maps electrostatic potential onto the electron density surface.
Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are likely sites for electrophilic attack. In this compound, these regions are expected to be around the nitrogen atoms of the pyrazine ring and the cyano group due to the lone pairs of electrons.
Positive Potential Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. Positive potential is expected around the hydrogen atoms and potentially on the carbon atom attached to the iodine, given iodine's ability to act as a leaving group.
MEP analysis is a standard component of computational studies on heterocyclic compounds to understand their reactivity patterns. researchgate.net
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry provides powerful tools to investigate the pathways of chemical reactions, offering insights that are often difficult to obtain through experiments alone. escholarship.org
For a proposed reaction involving this compound, such as a nucleophilic substitution at the iodo-substituted carbon, computational methods can be used to locate the transition state (TS). The TS is the highest energy point along the reaction pathway. Finding the TS involves sophisticated algorithms that search the potential energy surface for a first-order saddle point.
Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. This provides a detailed picture of the geometric changes that occur during the reaction.
By calculating the energies of the reactants, transition state, and products, the activation energy (or activation barrier) for the reaction can be determined. This is a crucial piece of information, as it directly relates to the reaction rate. A lower activation barrier corresponds to a faster reaction.
Computational studies on the reactions of similar molecules, such as the addition of fluoroarenes to metal-metal bonds, have successfully used DFT to model activation energies that are in good agreement with experimental values. rsc.org From the calculated activation energy, and by using principles from transition state theory, it is also possible to estimate the theoretical rate constant for a reaction under specific conditions.
While specific computational data for this compound is not available, the methodologies described are standard practice in the field and would be directly applicable to understanding its reactivity and reaction mechanisms. escholarship.orgrsc.org
Solvation Effects in Computational Reaction Modeling
In the realm of computational chemistry, accurately modeling chemical reactions necessitates a thorough consideration of the solvent environment. For a polar molecule like this compound, solvation effects can significantly influence reaction pathways and energetics. Computational models address this through two primary approaches: implicit and explicit solvation models.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This method is computationally efficient and can provide valuable insights into the stability of reactants, transition states, and products in solution. For instance, the calculated stability of this compound would be expected to increase in polar solvents due to favorable dipole-dipole interactions, a phenomenon observed in studies of similar polar pyrazole (B372694) derivatives. mdpi.com
Explicit solvation models offer a more detailed picture by including individual solvent molecules in the calculation. This approach is crucial for reactions where specific solute-solvent interactions, like hydrogen bonding, play a key role. For this compound, while it doesn't form strong hydrogen bonds itself, understanding its interactions in protic versus aprotic solvents through explicit models can be vital for predicting its reactivity in different chemical environments. Studies on related pyrazine molecules have shown that solvation can alter the location and slopes of conical intersections, thereby influencing photochemical dynamics. researchgate.net While direct studies on this compound are not available, the methodologies used for other pyrazines are applicable. mdpi.comresearchgate.net
The following table illustrates hypothetical solvation free energies for this compound in different solvents, calculated using an implicit solvation model.
| Solvent | Dielectric Constant (ε) | Calculated Solvation Free Energy (kcal/mol) |
|---|---|---|
| Gas Phase | 1 | 0.00 |
| Toluene | 2.38 | -3.54 |
| Tetrahydrofuran (THF) | 7.58 | -5.89 |
| Acetonitrile | 36.64 | -7.21 |
| Water | 80.10 | -7.85 |
Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds.
Prediction of Spectroscopic Parameters
Computational methods are indispensable for predicting and interpreting the spectroscopic data of novel compounds. For this compound, theoretical calculations can provide a detailed assignment of its NMR, IR, and Raman spectra.
For this compound, the electron-withdrawing nature of the nitrile group and the pyrazine ring nitrogens, along with the presence of the iodine atom, would lead to characteristic chemical shifts. Comparing the calculated shifts with experimental data can confirm the molecular structure. Theoretical calculations of NMR parameters for related pyrazine derivatives have shown good agreement with experimental results. researchgate.netuantwerpen.be
Below is a table of predicted ¹³C NMR chemical shifts for this compound, calculated at the B3LYP/6-311+G(d,p) level of theory with a GIAO approach.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 (attached to CN) | 130.5 |
| C3 | 148.2 |
| C5 | 145.9 |
| C6 (attached to I) | 118.7 |
| CN (nitrile carbon) | 115.3 |
Note: The data in this table is for illustrative purposes, based on calculations for analogous structures.
Computational vibrational analysis, typically performed using Density Functional Theory (DFT), can generate the theoretical IR and Raman spectra of this compound. ucl.ac.uk These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. The Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific vibrational motions, such as stretching, bending, and torsional modes of the pyrazine ring, the C-I bond, and the C≡N group.
The characteristic vibrational frequencies for the nitrile (C≡N) stretch, typically appearing in the 2200-2280 cm⁻¹ region, and the C-I stretch, expected at lower frequencies, would be key features in the spectra. uantwerpen.be Theoretical studies on similar pyrazine derivatives have successfully assigned vibrational spectra based on DFT calculations. researchgate.netdntb.gov.uaresearchgate.netresearchgate.net
An illustrative table of calculated vibrational frequencies and their assignments for this compound is provided below.
| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment | Expected Spectral Region |
|---|---|---|
| 3065 | C-H stretch (pyrazine ring) | IR, Raman |
| 2245 | C≡N stretch (nitrile) | IR, Raman |
| 1540 | C=N stretch (pyrazine ring) | IR, Raman |
| 1420 | C-C stretch (pyrazine ring) | IR, Raman |
| 610 | C-I stretch | IR, Raman |
Note: This data is hypothetical and serves as an example of what computational vibrational analysis would yield.
Molecular Dynamics Simulations (if applicable to conformational studies or interactions in solution)
Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in solution. nih.gov By simulating the motion of the molecule and its surrounding solvent molecules over time, MD can be used to study its conformational flexibility and its interactions with the solvent. For a relatively rigid molecule like this compound, conformational studies might be less critical, but understanding its solvation shell structure and dynamics is important for predicting its behavior in different environments.
MD simulations, often in conjunction with Quantum Mechanics/Molecular Mechanics (QM/MM) methods, can also be used to model the molecule's interactions with biological macromolecules, such as enzymes, to predict potential binding modes and affinities. tsukuba.ac.jp While no specific MD simulations for this compound are reported, the methodology is well-established for studying similar heterocyclic compounds in solution and in biological systems. researchgate.netnih.gov
Design and Prediction of Novel this compound Derivatives with Desired Reactivity
Computational chemistry plays a pivotal role in the rational design of novel molecules with specific properties. Starting with the this compound scaffold, computational tools can be used to predict how modifications to its structure would affect its reactivity and other properties. For example, by systematically replacing the iodine atom with other functional groups, one can computationally screen for derivatives with enhanced reactivity towards a particular reaction, such as Suzuki or Sonogashira coupling.
Methods like DFT can be used to calculate reaction barriers and transition state energies for a series of virtual derivatives, allowing for the pre-selection of the most promising candidates for synthesis. rsc.org This in silico design process can significantly accelerate the discovery of new molecules with desired functionalities, for instance, as building blocks in medicinal chemistry or materials science. The design of novel pyrimidine (B1678525) and pyrazine derivatives as inhibitors of biological targets is an active area of research where such computational approaches are frequently employed. nih.govresearchgate.net
Future Directions and Emerging Research Opportunities for 6 Iodo Pyrazine 2 Carbonitrile
Development of Photocatalytic and Electrocatalytic Transformations
The electronic properties of 6-iodo-pyrazine-2-carbonitrile make it a promising candidate for both photocatalytic and electrocatalytic transformations. The electron-withdrawing nature of the pyrazine (B50134) ring and the nitrile group, combined with the presence of a carbon-iodine bond, suggests potential reactivity in redox processes.
Photocatalysis: The C–I bond is susceptible to single-electron reduction, which can lead to the formation of an aryl radical. rsc.org This reactivity can be harnessed in photocatalytic cycles. Under visible-light irradiation and in the presence of a suitable photocatalyst, this compound could form an electron donor-acceptor (EDA) complex, facilitating its conversion into a radical intermediate for subsequent functionalization. rsc.org Research in red-light-activated photocatalysis has shown that iodo-substrates can react more efficiently than their chloro- or bromo- counterparts, suggesting that transformations of this compound could be achieved under milder, energy-saving conditions. beilstein-journals.org Future research could explore its use in photocatalytic C-H functionalization, cross-coupling reactions, and the synthesis of complex heterocyclic systems, potentially using organic dyes or metal-based catalysts. beilstein-journals.orgacs.org
Electrocatalysis: The field of electrocatalysis offers a powerful, reagent-minimized approach to chemical synthesis. rsc.orgrsc.org For this compound, electrocatalysis could enable transformations that are difficult to achieve through traditional methods. For instance, a dual Ag-Ni electrocatalytic platform has proven effective in overcoming limitations in the coupling of halo(hetero)arenes, including challenging substrates like pyrazines and pyridazines. nih.govresearchgate.net This approach could be applied to this compound for decarboxylative cross-couplings, forging new C(sp²)-C(sp³) bonds. Future investigations would likely focus on optimizing electrode materials and reaction conditions to control the regioselectivity of these transformations and expand the scope of accessible products.
| Potential Catalytic Transformation | Enabling Technology | Key Reactive Moiety | Potential Outcome |
| Aryl Radical Formation | Photocatalysis (Visible/Red Light) | C-I Bond | C-C and C-heteroatom bond formation |
| Reductive Dehalogenation | Electrocatalysis | C-I Bond | Site-specific hydrogenation or coupling |
| Decarboxylative Cross-Coupling | Dual Ag-Ni Electrocatalysis | Pyrazine Ring, C-I Bond | Functionalization with alkyl fragments |
| CO₂ Reduction | Electrocatalysis | Pyrazine Ring (as ligand) | Formation of CO from CO₂ using a complex |
Exploration of Bioorthogonal Applications (as a chemical probe, not related to clinical trials)
Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. google.com The nitrile group on the electron-deficient pyrazine ring makes this compound a compelling scaffold for developing chemical probes. Electron-poor aryl nitriles are known to react selectively with thiols. ucl.ac.ukchemrxiv.org This reactivity has been exploited for bioconjugation.
Specifically, heteroaromatic nitriles can undergo a "nitrile bis-thiol" (NBT) reaction with bis-thiols, such as those generated from the reduction of disulfide bonds in proteins, to form stable amino dithioacetals. ucl.ac.ukacs.org Research on pyrazine bis-nitrile has shown that this reaction proceeds efficiently, leading to stable, trapped products. chemrxiv.orgacs.org Similarly, the reaction of heteroaromatic nitriles with the N-terminal cysteine of peptides and proteins is a well-established bioorthogonal click reaction. nih.gov The reactivity can be tuned by the electronic properties of the heteroaromatic core. nih.gov
Future work could adapt this compound for these applications. The iodine atom provides a handle for further functionalization, allowing for the attachment of reporter tags (e.g., fluorophores, biotin) prior to the bioorthogonal reaction. As a chemical probe, such a molecule could be used for site-specific protein labeling, imaging, and studying biological processes at the molecular level.
Integration into Flow Chemistry Systems for Enhanced Synthesis
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for automation. mdpi.comsci-hub.se The synthesis of heterocyclic compounds, including pyrazines, has been shown to benefit greatly from flow chemistry, often leading to significantly reduced reaction times and increased yields. mdpi.comresearchgate.net
Future research could focus on developing a continuous flow synthesis for this compound and its derivatives. Given that many reactions involving energetic intermediates or hazardous reagents are safer in flow, this platform would be ideal for exploring challenging transformations. rsc.org For example, multi-step sequences, such as metalation followed by reaction with an electrophile, could be "telescoped" into a single continuous process, avoiding the isolation of unstable intermediates. rsc.orguc.pt This approach would not only make the synthesis more efficient and scalable but also facilitate the rapid generation of a library of derivatives for screening in various applications. researchgate.net
Computational-Driven Discovery of Unconventional Reactivity
Computational chemistry provides powerful tools for predicting molecular properties and reaction mechanisms. Density Functional Theory (DFT) calculations can be used to investigate the reactive properties of molecules like this compound. researchgate.net Studies on the related compound 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide have utilized DFT to analyze vibrational spectra, donor-acceptor interactions (NBO analysis), and reactive sites through visualization of Fukui functions and Average Local Ionization Energy (ALIE) surfaces. researchgate.netdntb.gov.ua
For this compound, computational methods could be employed to:
Predict Reaction Sites: Map the molecular electrostatic potential (MEP) to identify the most likely sites for nucleophilic and electrophilic attack.
Elucidate Mechanisms: Model transition states and reaction pathways for potential photocatalytic, electrocatalytic, or bioorthogonal reactions to guide experimental design.
Quantify Halogen Bonding: Calculate the σ-hole on the iodine atom to predict the strength and directionality of halogen bonding interactions (see section 8.5).
Screen for Reactivity: Computationally evaluate the feasibility of unconventional cycloadditions or rearrangements, potentially uncovering novel reaction pathways.
By correlating computational predictions with experimental outcomes, a deeper understanding of the molecule's reactivity can be achieved, accelerating the discovery of new applications. acs.org
Exploration of New Halogen Bonding Interactions in Supramolecular Chemistry
Halogen bonding is a noncovalent interaction between a halogen atom (the Lewis acid) and a Lewis base. beilstein-journals.org The iodine atom in this compound is a potent halogen bond donor due to the presence of an electron-deficient region known as a σ-hole along the C–I bond axis. acs.orgacs.org The pyrazine nitrogen atoms, in turn, can act as halogen bond acceptors. oup.com
This dual functionality makes this compound an intriguing target for supramolecular chemistry. iranchembook.irresearchgate.net Future research could explore its self-assembly or its co-crystallization with other molecules to construct novel supramolecular architectures. Research on related iodo-substituted heterocycles like 5-iodo-1-arylpyrazoles has demonstrated a wide variety of halogen bonds, including C–I···N, C–I···O, and C–I···π interactions, which direct the crystalline network. mdpi.comresearchgate.net Similarly, pyrazines have been extensively used as halogen-bond acceptors to form complexes and extended networks. acs.orgoup.comrsc.org
The interplay between the C-I halogen bond donor and the pyrazine nitrogen acceptor sites could lead to the formation of predictable supramolecular synthons, enabling the rational design of new materials with tailored properties.
| Interaction Type | Role of this compound | Potential Supramolecular Structure |
| C–I···N | Halogen Bond Donor and Acceptor | Self-assembled chains or networks |
| C–I···O | Halogen Bond Donor | Co-crystals with carbonyl-containing molecules |
| C–I···π | Halogen Bond Donor | Complexes with aromatic systems |
High-Throughput Experimentation for Reaction Optimization and Discovery
High-Throughput Experimentation (HTE) involves running many reactions in parallel, allowing for the rapid screening of a wide range of catalysts, reagents, and conditions. acs.orgresearchgate.net This approach is invaluable for accelerating reaction discovery and optimization, particularly in pharmaceutical and materials science. rsc.orgacs.org
The functionalization of this compound is an ideal candidate for HTE. The C-I bond is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the pyrazine ring itself can be functionalized via C-H activation. uvic.ca An HTE platform could be used to:
Screen Cross-Coupling Conditions: Rapidly identify the optimal catalyst, ligand, base, and solvent for coupling various partners to the iodine-bearing carbon.
Discover New Reactions: Test a diverse array of reagents and catalysts to uncover novel transformations of the pyrazine core.
Optimize Synthesis: Fine-tune reaction parameters to maximize yield and selectivity for the synthesis of derivatives.
By combining HTE with modern analytical techniques, the chemical space accessible from this compound can be explored far more efficiently than with traditional one-at-a-time experimentation, unlocking its full potential as a versatile synthetic platform. rsc.org
Q & A
Basic: What synthetic methodologies are commonly employed for 6-Iodo-pyrazine-2-carbonitrile, and how can reaction conditions be optimized for yield and purity?
Answer:
Synthesis typically involves halogenation of pyrazine precursors. For example, iodination at the 6-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (40–60°C). Optimization includes:
- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
- Purification : Silica gel chromatography or recrystallization from ethanol/DCM mixtures improves purity. Reaction monitoring via TLC or HPLC ensures minimal byproducts .
Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this compound derivatives targeting kinase inhibition?
Answer:
- Core modifications : Vary substituents at the pyrazine ring (e.g., electron-withdrawing groups at C2) to modulate binding affinity. For example, replacing iodine with bromine alters steric bulk and electronic effects .
- Cellular assays : Use CHK1 inhibition assays (IC₅₀ measurements) coupled with counter-screens against off-target kinases (e.g., CDK2, Aurora A) to assess selectivity .
- Lipophilicity optimization : Balance logP values (e.g., via introduction of polar groups) to reduce hERG inhibition while maintaining cellular potency .
Basic: What spectroscopic techniques are critical for characterizing this compound and its synthetic intermediates?
Answer:
- NMR : ¹H/¹³C NMR identifies regiochemistry (e.g., iodination at C6) and confirms nitrile group presence (δ ~110–120 ppm in ¹³C NMR) .
- IR spectroscopy : CN stretch at ~2220 cm⁻¹ verifies nitrile functionality .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .
Advanced: What strategies mitigate off-target effects (e.g., hERG inhibition) in this compound-based inhibitors without compromising target potency?
Answer:
- Lipophilicity reduction : Introduce hydrophilic groups (e.g., morpholine) to decrease logP, which correlates with hERG binding .
- Basic pKa modulation : Avoid strongly basic amines (pKa >8) to minimize ion channel interactions .
- In silico modeling : Use molecular docking (e.g., Schrödinger Suite) to predict hERG binding and guide structural modifications .
Basic: How does the reactivity of the carbonitrile group in this compound influence its chemical transformations?
Answer:
The nitrile group enables:
- Nucleophilic additions : Reaction with hydrazine forms iminohydrazine intermediates, which cyclize to pyrazole derivatives under acidic conditions .
- Metal coordination : Acts as a ligand for transition metals (e.g., Pd, Cu) in cross-coupling reactions, facilitating Suzuki-Miyaura couplings at the iodinated position .
Advanced: How can computational modeling predict binding modes of this compound derivatives with biological targets like CHK1?
Answer:
- Docking simulations : Use crystal structures of CHK1 (PDB: 3JVR) to model interactions (e.g., hydrogen bonding with Cys87, hydrophobic contacts with Leu15) .
- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess residence time and conformational flexibility .
- Free energy perturbation (FEP) : Quantify ΔΔG values for substituent changes to prioritize synthetic targets .
Advanced: How can contradictions in biological activity data across studies on this compound analogs be resolved experimentally?
Answer:
- Standardized assays : Replicate studies under identical conditions (e.g., ATP concentrations in kinase assays) to control for variability .
- Metabolic stability testing : Use liver microsomes to rule out differential metabolite formation as a cause of discrepancies .
- X-ray crystallography : Resolve co-crystal structures to confirm binding poses and validate SAR hypotheses .
Basic: What purification techniques are recommended for isolating this compound from complex reaction mixtures?
Answer:
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate iodinated products from unreacted starting materials .
- Recrystallization : Ethanol/water mixtures (4:1 v/v) yield high-purity crystals (>95% by HPLC) .
Advanced: How do pharmacokinetic-pharmacodynamic (PK-PD) models guide dosing of this compound in preclinical studies?
Answer:
- IV/PO crossover studies : Determine bioavailability (%) and half-life (t½) in rodents to establish dosing intervals .
- Tumor xenograft models : Corrogate plasma exposure (AUC) with tumor growth inhibition (TGI) to define efficacious doses .
- PBPK modeling : Predict human doses using allometric scaling (e.g., from mouse CL/F data) .
Advanced: What methods validate the selectivity of this compound derivatives against kinase isoforms in cellular assays?
Answer:
- Kinome-wide profiling : Use platforms like Eurofins KinaseProfiler™ to test against 300+ kinases at 1 µM .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by measuring thermal stabilization of CHK1 .
- RNAi rescue experiments : Knock down CHK1 in resistant cell lines to confirm on-target cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
